molecular formula C21H17F3N2O3S2 B2656177 N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(trifluoromethyl)benzamide CAS No. 1005293-87-7

N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(trifluoromethyl)benzamide

Cat. No.: B2656177
CAS No.: 1005293-87-7
M. Wt: 466.49
InChI Key: CHKPMTIOZISCKA-UHFFFAOYSA-N
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Description

N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(trifluoromethyl)benzamide is a complex organic compound that features a unique combination of functional groups, including a thiophene sulfonyl group, a tetrahydroquinoline moiety, and a trifluoromethyl-substituted benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydroquinoline core, followed by the introduction of the thiophene sulfonyl group and the trifluoromethyl benzamide moiety. Key steps may include:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Amidation: The final step involves the coupling of the trifluoromethyl-substituted benzoyl chloride with the sulfonylated tetrahydroquinoline intermediate to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The tetrahydroquinoline moiety can be reduced to form dihydroquinoline or quinoline derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dihydroquinoline or quinoline derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(trifluoromethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.

    Materials Science: The compound’s functional groups make it suitable for use in the development of advanced materials, such as organic semiconductors or polymers.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: The compound can be used in the synthesis of other complex organic molecules, serving as a valuable intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the thiophene sulfonyl group can participate in hydrogen bonding and other interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide: A closely related compound with a similar structure but different substitution pattern on the benzamide moiety.

    4-Hydroxy-2-quinolones: Compounds with a quinoline core that exhibit diverse biological activities.

    Thiazolidine Derivatives: Compounds with a five-membered heterocyclic ring containing sulfur and nitrogen, known for their medicinal properties.

Uniqueness

N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(trifluoromethyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability, while the thiophene sulfonyl group provides additional sites for interaction with biological targets.

Properties

IUPAC Name

N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O3S2/c22-21(23,24)17-7-2-1-6-16(17)20(27)25-15-9-10-18-14(13-15)5-3-11-26(18)31(28,29)19-8-4-12-30-19/h1-2,4,6-10,12-13H,3,5,11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKPMTIOZISCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)N(C1)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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